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Compound of Interest

Compound Name: 1-Methoxy-4-methylpentane

Cat. No.: B14137413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-
methoxy-4-methylpentane as a solvent in various spectroscopic techniques. Due to its

chemical inertness, aprotic nature, and relatively low polarity, it serves as a valuable medium

for the analysis of non-polar to moderately polar analytes, particularly in instances where protic

solvents may interfere with the spectroscopic measurement.

Physicochemical Properties of 1-Methoxy-4-
methylpentane
A summary of the key physicochemical properties of 1-methoxy-4-methylpentane is

presented below. These properties are essential for its application as a spectroscopic solvent.
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Property Value Reference

Molecular Formula C₇H₁₆O [1][2][3]

Molecular Weight 116.20 g/mol [2][3]

IUPAC Name 1-methoxy-4-methylpentane [2]

CAS Number 3590-70-3 [1][2][3]

Boiling Point Estimated 120-130 °C

Polarity Non-polar, Aprotic

UV Cutoff Estimated ~210 nm [4][5]

Spectroscopic Data of 1-Methoxy-4-methylpentane
Below are the expected spectroscopic data for 1-methoxy-4-methylpentane, which are crucial

for distinguishing solvent peaks from analyte signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus

Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H ~3.3 s -OCH₃

¹H ~3.4 t -CH₂-O-

¹H ~1.5 m -CH₂-CH₂-

¹H ~1.7 m -CH(CH₃)₂

¹H ~0.9 d -CH(CH₃)₂

¹³C 58.7 q -OCH₃

¹³C 72.9 t -CH₂-O-

¹³C 38.6 t -CH₂-CH₂-

¹³C 27.9 d -CH(CH₃)₂

¹³C 22.6 q -CH(CH₃)₂
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Note: ¹H NMR data are estimated based on typical chemical shifts for similar structural motifs.

¹³C NMR data is based on experimental evidence.[6]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode

2950-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1115-1085 Strong C-O stretch (ether)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Plausible Fragment

116 5 [M]⁺

101 15 [M-CH₃]⁺

87 20 [M-C₂H₅]⁺

71 40 [M-OC₃H₇]⁺

57 100 [C₄H₉]⁺

45 80 [CH₂OCH₃]⁺

Note: Mass spectral data are hypothesized based on the structure and common fragmentation

patterns of ethers.

Applications and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: 1-Methoxy-4-methylpentane is an excellent non-polar, aprotic solvent for NMR

analysis of organic compounds that are sparingly soluble in common deuterated solvents like

chloroform-d or DMSO-d₆. Its simple proton and carbon spectra allow for easy identification

and subtraction of solvent signals.

Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis:
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Sample Preparation:

Accurately weigh 1-5 mg of the analyte into a clean, dry NMR tube.

Add approximately 0.6 mL of 1-methoxy-4-methylpentane.

If a lock signal is required and the spectrometer cannot lock on the solvent, add a sealed

capillary containing a deuterated solvent (e.g., D₂O or benzene-d₆).

Cap the NMR tube and gently agitate to dissolve the sample.

Instrument Parameters (300 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds

Spectral Width: -10 to 220 ppm

Data Analysis:
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Process the FID to obtain the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks and determine the chemical shifts and coupling constants of the

analyte.

Sample Preparation Data Acquisition Data Analysis

Weigh Analyte (1-5 mg) Dissolve in 1-Methoxy-4-methylpentane (~0.6 mL) Add Lock Capillary (optional) Load Sample into Spectrometer Set ¹H / ¹³C Parameters Acquire FID Fourier Transform FID Reference Spectrum Analyze Peaks

Click to download full resolution via product page

Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
Application: As an aprotic solvent with a relatively simple IR spectrum, 1-methoxy-4-
methylpentane is suitable for IR analysis of compounds, especially for observing functional

groups that can participate in hydrogen bonding (e.g., -OH, -NH) in a non-interacting

environment. Its primary C-O stretching absorption is a strong band around 1100 cm⁻¹, which

should be considered during spectral interpretation.

Protocol for Liquid-Phase IR Analysis:

Sample Preparation:

Prepare a 1-5% (w/v) solution of the analyte in 1-methoxy-4-methylpentane.

Ensure the analyte is fully dissolved.

Instrument Parameters (FTIR Spectrometer):

Cell: Liquid transmission cell with NaCl or KBr windows.

Path Length: 0.1 mm.
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Scan Range: 4000 - 600 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Collection and Analysis:

Acquire a background spectrum of the empty cell.

Acquire a background spectrum of the cell filled with 1-methoxy-4-methylpentane.

Acquire the spectrum of the sample solution.

Subtract the solvent spectrum from the sample spectrum to obtain the analyte's spectrum.

Identify the characteristic absorption bands of the analyte.

Sample Preparation

Data Acquisition Data Analysis

Prepare 1-5% Analyte Solution

Acquire Background (Solvent)Acquire Background (Empty Cell) Acquire Sample Spectrum Subtract Solvent Spectrum Identify Analyte Peaks

Click to download full resolution via product page

Workflow for IR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Application: 1-Methoxy-4-methylpentane can be used as a solvent for the preparation of

volatile and semi-volatile non-polar compounds for GC-MS analysis. Its volatility is suitable for

injection into a standard GC inlet.
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Protocol for GC-MS Analysis:

Sample Preparation:

Prepare a stock solution of the analyte in 1-methoxy-4-methylpentane at a concentration

of 1 mg/mL.

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Prepare unknown samples by dissolving them in 1-methoxy-4-methylpentane to a

concentration within the calibration range.

Instrument Parameters:

Gas Chromatograph:

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless)

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

Carrier Gas: Helium at 1.0 mL/min.

Mass Spectrometer:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: 40-500 m/z.

Data Analysis:

Identify the analyte peak in the total ion chromatogram (TIC).
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Confirm the identity by comparing the acquired mass spectrum with a reference library.

Quantify the analyte using the calibration curve.

Sample Preparation

GC-MS Analysis Data Analysis

Prepare Stock Solution (1 mg/mL)

Prepare Calibration Standards

Prepare Unknown Samples

Inject Sample (1 µL) Chromatographic Separation Mass Spectrometric Detection Identify Analyte Peak Quantify using Calibration Curve

Click to download full resolution via product page

Workflow for GC-MS Analysis.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Application: With an estimated UV cutoff of around 210 nm, 1-methoxy-4-methylpentane is a

suitable solvent for UV-Vis and fluorescence spectroscopy for chromophores and fluorophores

that absorb and emit in the mid- to high-UV and visible regions. As a non-polar, aprotic solvent,

it can be used to study the intrinsic photophysical properties of a molecule in the absence of

hydrogen bonding interactions.[7][8]

Protocol for UV-Vis and Fluorescence Analysis:

Sample Preparation:

Prepare a stock solution of the analyte in 1-methoxy-4-methylpentane.

For UV-Vis, dilute the stock solution to an absorbance between 0.1 and 1.0 at the

wavelength of maximum absorbance (λₘₐₓ).

For fluorescence, dilute the stock solution to an absorbance of less than 0.1 at the

excitation wavelength to avoid inner filter effects.
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Instrument Parameters:

UV-Vis Spectrophotometer:

Cuvette: 1 cm path length quartz cuvette.

Scan Range: 400 - 200 nm.

Blank: 1-methoxy-4-methylpentane.

Fluorometer:

Cuvette: 1 cm path length quartz cuvette.

Excitation Wavelength: λₘₐₓ determined from the UV-Vis spectrum.

Emission Scan Range: From the excitation wavelength + 10 nm to a suitable upper limit.

Excitation and Emission Slit Widths: 5 nm.

Data Analysis:

For UV-Vis, determine the λₘₐₓ and absorbance values.

For fluorescence, determine the excitation and emission maxima and the fluorescence

intensity. The fluorescence spectrum of diethyl ether in water shows a peak around 306

nm when excited at 245 nm, which can be a reference for potential weak fluorescence

from the solvent itself.[9][10]

Sample Preparation Spectroscopic Analysis Data Analysis

Prepare Stock Solution

Dilute for UV-Vis (Abs < 1.0)

Dilute for Fluorescence (Abs < 0.1)

Acquire UV-Vis Spectrum

Acquire Fluorescence Spectrum

Determine λₘₐₓ and Absorbance Determine Emission Maxima and Intensity
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Click to download full resolution via product page

Workflow for UV-Vis and Fluorescence Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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